1-[4-(4-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
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Description
1-[4-(4-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C22H28N4O2S and its molecular weight is 412.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.19329732 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that structurally similar 3-(piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the neurotransmitter systems, given its structural similarity to known dopamine and serotonin antagonists . The downstream effects of these interactions can include changes in mood, sleep patterns, and other physiological processes.
Pharmacokinetics
It is noted that similar 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors like molecular weight, hydrogen bond donors and acceptors, lipophilicity, and molar refractivity . These properties can impact a compound’s bioavailability and its ability to reach its target in the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to changes in neurotransmitter levels, given its structural similarity to known dopamine and serotonin antagonists . These changes can affect various physiological processes, including mood and sleep.
Properties
IUPAC Name |
1-[4-[4-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-18(27)25-15-13-24(14-16-25)10-4-5-17-28-19-8-11-26(12-9-19)22-23-20-6-2-3-7-21(20)29-22/h2-3,6-7,19H,8-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEBXDLJHPQNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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